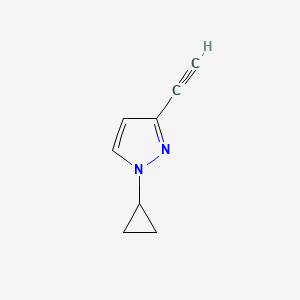

1-Cyclopropyl-3-ethynyl-1h-pyrazole

Description

1-Cyclopropyl-3-ethynyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 1-position and an ethynyl (acetylene) group at the 3-position. Pyrazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropyl moiety introduces conformational rigidity and metabolic stability, while the ethynyl group provides a reactive handle for further functionalization, such as click chemistry or cross-coupling reactions. This compound’s unique structure makes it a promising candidate for drug discovery, particularly in kinase inhibition or antimicrobial agent development.

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1-cyclopropyl-3-ethynylpyrazole |

InChI |

InChI=1S/C8H8N2/c1-2-7-5-6-10(9-7)8-3-4-8/h1,5-6,8H,3-4H2 |

InChI Key |

WDTUBHHIPQPCBE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NN(C=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Method Overview:

The classical route for pyrazole synthesis involves a cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. For substituted pyrazoles such as 1-Cyclopropyl-3-ethynyl-1H-pyrazole, this approach is often modified to incorporate specific substituents at the 1- and 3-positions.

Application to 1-Cyclopropyl-3-ethynyl-1H-pyrazole:

- Starting with cyclopropyl hydrazine or its derivatives, which can be synthesized via nucleophilic substitution or ring-closure methods, is reacted with suitable 1,3-dicarbonyl compounds bearing an ethynyl group at the 3-position.

- The ethynyl substituent can be introduced through prior functionalization of the 1,3-dicarbonyl precursor or via subsequent coupling reactions.

- Typically performed under reflux in ethanol or acetic acid.

- Acidic conditions facilitate cyclization and dehydration, forming the pyrazole ring.

- Direct synthesis of 1-Cyclopropyl-3-ethynyl-1H-pyrazole via this route is less straightforward due to the need for selective incorporation of the ethynyl group and cyclopropyl substituent.

1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes

Method Overview:

A prominent modern approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which allows for the regioselective synthesis of pyrazoles bearing various substituents, including ethynyl groups.

Cycloaddition of Sydnones with Alkynes

Method Overview:

Sydnones, a class of mesoionic compounds, undergo cycloaddition reactions with alkynes to form pyrazoles efficiently.

- Delaunay et al. demonstrated the synthesis of regioisomeric pyrazoles via cycloaddition of sydnones with alkynes, achieving yields up to 84%.

Application to Target Compound:

- Using a cyclopropyl-substituted alkyne, such as cyclopropylacetylene, in the presence of sydnone derivatives, allows for the synthesis of 1-Cyclopropyl-3-ethynyl-1H-pyrazole.

- Mild heating (around 80°C).

- Solvent: acetonitrile or dimethylformamide.

- Reaction time: approximately 15–24 hours.

- Requires synthesis of appropriate sydnone precursors.

- Regioselectivity depends on substituents.

Metal-Catalyzed Cross-Coupling and Functionalization

Method Overview:

Post-formation of the pyrazole core, the ethynyl group can be introduced via Sonogashira coupling of a halogenated pyrazole intermediate with terminal alkynes bearing the cyclopropyl group.

- Synthesize a halogenated pyrazole (e.g., 3-iodo-1H-pyrazole).

- React with cyclopropylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts under inert atmosphere.

- Conditions: room temperature to 80°C, in solvents like tetrahydrofuran or acetonitrile.

- High regioselectivity.

- Compatible with various functional groups.

- Suitable for industrial scale with optimization.

Summary of Preparation Pathway

| Step | Method | Reagents | Conditions | Remarks |

|---|---|---|---|---|

| 1 | Cyclocondensation of hydrazines with 1,3-dicarbonyls | Cyclopropyl hydrazine, ethynyl-substituted 1,3-dicarbonyl | Reflux in ethanol or acetic acid | Less selective, more suitable for small-scale synthesis |

| 2 | 1,3-Dipolar cycloaddition of diazocarbonyl compounds | Diazocarbonyl derivatives, cyclopropylacetylene | Mild, Cu-catalyzed, room temp | High regioselectivity, scalable |

| 3 | Sydnone-alkyne cycloaddition | Sydnone derivatives, cyclopropylacetylene | Mild heating, acetonitrile | Good yields, regioselective |

| 4 | Sonogashira coupling | Halogenated pyrazole, cyclopropylacetylene | Pd catalyst, CuI, inert atmosphere | Post-synthetic modification, high yield |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The ethynyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the ethynyl or cyclopropyl positions.

Scientific Research Applications

1-Cyclopropyl-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1-Methyl-3-ethynyl-1H-pyrazole

- Substituents : Methyl group at 1-position instead of cyclopropyl.

- Properties : Reduced steric hindrance and lipophilicity compared to the cyclopropyl analogue. The methyl group offers simpler synthetic accessibility but lacks the metabolic stability conferred by cyclopropane.

- Applications : Primarily used as a precursor in click chemistry due to its ethynyl reactivity.

1-Cyclopropyl-3-methyl-1H-pyrazole

- Substituents : Methyl group at 3-position instead of ethynyl.

- Properties : The absence of the ethynyl group limits its utility in conjugation reactions. However, the cyclopropyl group enhances rigidity and pharmacokinetic stability.

- Applications : Explored in agrochemicals as a stable scaffold for pesticide development.

Heterocyclic Analogues

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (from )

- Core Structure : Triazole-pyridine hybrid vs. pyrazole.

- Substituents : Cyclopropyl on triazole, ethoxycarbonyl on pyridine.

- Properties : The triazole ring enhances metal-coordination capability, making it suitable as a ligand in coordination chemistry. The pyridine moiety introduces aromaticity and basicity, unlike the neutral pyrazole core .

- Applications : Used as an intermediate in organic synthesis and in biologically active molecules (e.g., antimicrobial agents).

1-Cyclopropyl-1H-imidazole Derivatives

- Core Structure : Imidazole vs. pyrazole.

- Properties : Imidazole’s dual nitrogen atoms increase hydrogen-bonding capacity, improving target binding in drug design. However, pyrazoles often exhibit better metabolic stability.

Data Table: Key Comparative Properties

*logP values estimated using computational tools (e.g., ChemAxon).

Research Findings and Implications

- Reactivity : The ethynyl group in 1-cyclopropyl-3-ethynyl-1H-pyrazole enables efficient Huisgen cycloaddition, a feature less exploitable in methyl-substituted analogues.

- Biological Activity : Cyclopropyl-containing pyrazoles show enhanced metabolic stability in hepatic microsome assays compared to methyl analogues, making them superior candidates for in vivo studies.

- Coordination Chemistry : While triazole derivatives (e.g., compound) excel as ligands due to nitrogen-rich cores, pyrazole derivatives with ethynyl groups are understudied in this context but may offer unique electronic profiles .

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-3-ethynyl-1H-pyrazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclopropanation of pyrazole precursors followed by ethynylation via Sonogashira coupling. Key steps include:

- Cyclopropane introduction using cyclopropane-carboxylic acid derivatives under basic conditions.

- Ethynyl group attachment via palladium-catalyzed cross-coupling (e.g., Sonogashira) with trimethylsilylacetylene, followed by desilylation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Optimization focuses on catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent selection (DMF vs. THF), and temperature control (60–80°C) to minimize side products .

Q. How can researchers confirm the structural integrity of 1-Cyclopropyl-3-ethynyl-1H-pyrazole after synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to verify cyclopropyl and ethynyl proton environments .

- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., cyclopropane ring strain analysis) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Q. What are the stability considerations for storing 1-Cyclopropyl-3-ethynyl-1H-pyrazole?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation due to the ethynyl group. Recommended storage:

- Under inert gas (Ar/N₂) in amber vials at –20°C.

- Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of 1-Cyclopropyl-3-ethynyl-1H-pyrazole?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Solvent polarity studies (DMSO vs. CDCl₃) to assess hydrogen bonding impacts.

- Cross-validation with computational models (e.g., Gaussian or ORCA for chemical shift calculations) .

Q. What experimental designs are effective for analyzing reaction by-products during ethynylation?

- Methodological Answer : Use hyphenated techniques:

Q. How can researchers address challenges in synthesizing hygroscopic intermediates during pyrazole functionalization?

- Methodological Answer : Hygroscopic intermediates (e.g., cyclopropane-carboxylic acid derivatives) require:

- Anhydrous conditions (glovebox or Schlenk line).

- Lyophilization to remove residual solvents.

- Immediate derivatization to stable esters or amides .

Q. What computational methods predict the reactivity of 1-Cyclopropyl-3-ethynyl-1H-pyrazole in catalytic systems?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to optimize coupling efficiency.

- Docking studies : Model binding affinities for biological targets (e.g., enzymes) .

Q. How can researchers evaluate the biological activity of 1-Cyclopropyl-3-ethynyl-1H-pyrazole derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols.

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293 or HepG2) with dose-response curves.

- In-silico ADMET : Predict pharmacokinetics using SwissADME or ProTox-II .

Q. What strategies mitigate toxicity risks during in vitro studies of pyrazole derivatives?

- Methodological Answer :

Q. How can crystallographic data resolve ambiguities in pyrazole derivative stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.